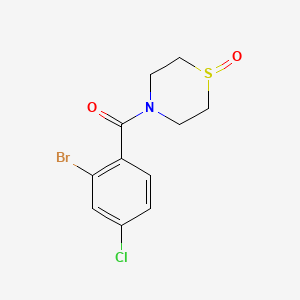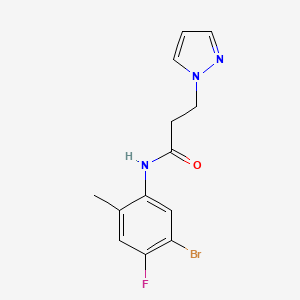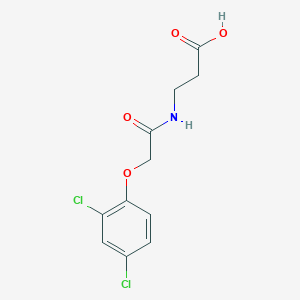![molecular formula C22H17N3O3 B7673811 2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7673811.png)
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring and a methylcarbamoyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the furan ring and the methylcarbamoyl phenyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylcarbamoyl Phenyl Group: This step can be accomplished through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a methylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under harsh conditions.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(furan-2-yl)quinoline-4-carboxylic acid: Lacks the methylcarbamoyl phenyl group.
2-(benzofuran-2-yl)quinoline-4-carboxamide: Contains a benzofuran ring instead of a furan ring.
2-phenylquinoline-4-carboxylic acid: Features a phenyl group instead of a furan ring.
Uniqueness
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide is unique due to the presence of both the furan ring and the methylcarbamoyl phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Propiedades
IUPAC Name |
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-23-21(26)14-8-10-15(11-9-14)24-22(27)17-13-19(20-7-4-12-28-20)25-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGAJVHZEWCUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide](/img/structure/B7673743.png)
![2-(1-Aminocyclobutyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7673752.png)
![3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673757.png)
![1-[(3,5-Dimethyl-1-propylpyrazol-4-yl)methyl]-4-(oxan-4-yl)piperidine](/img/structure/B7673758.png)
![5-(9-Oxa-6-azaspiro[4.5]decan-6-ylmethyl)thiophene-3-carboxamide](/img/structure/B7673760.png)
![2,2,3,3-tetrafluoro-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B7673765.png)
![1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid](/img/structure/B7673780.png)

![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7673796.png)
![1-[2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7673806.png)

![1-[2-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7673818.png)
